5-(2-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Description
5-(2-Chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is a substituted tetrazole featuring a phenyl group at position 1 and a 2-chloroethyl group at position 4. The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) confers metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
5-(2-chloroethyl)-1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMOBKRYYBVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279175 | |
| Record name | 5-(2-Chloroethyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-82-8 | |
| Record name | 5-(2-Chloroethyl)-1-phenyl-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloroethyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
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Mechanism of Action
Biological Activity
5-(2-Chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole (CAS Number: 1708400-87-6) is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds characterized by the presence of four nitrogen atoms and one carbon atom. The unique structure of this compound, particularly the 2-chloroethyl substituent, enhances its reactivity and potential biological applications.
- Molecular Formula : C9H9ClN4
- Molecular Weight : 196.65 g/mol
- Melting Point : 120-123 °C
- Solubility : Soluble in dichloromethane at 25 mg/mL
Biological Activity Overview
The biological activity of this compound has been the subject of various studies. Compounds containing tetrazole rings are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Some tetrazole derivatives exhibit significant antimicrobial effects against various pathogens.
- Antifungal Properties : Research indicates potential antifungal activity, making it a candidate for further investigation in treating fungal infections.
- Anticancer Potential : Certain derivatives have shown promise as anticancer agents due to their ability to interact with biological targets involved in cell proliferation and survival.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biomolecules : The tetrazole ring can form stable linkages with proteins and antibodies, facilitating bioconjugation chemistry.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors within biological systems, impacting various metabolic pathways.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Phenyl-1H-tetrazole | Lacks the 2-chloroethyl group | Less reactive; primarily used as a reference compound |
| 5-(2-Bromoethyl)-1-phenyl-1H-tetrazole | Contains a bromo group instead of chloro | Potentially different reactivity and biological activity due to halogen substitution |
| 5-(Methyl)-1-phenyltetrazole | Contains a methyl group instead of chloroethyl | Alters solubility and potential applications in pharmaceuticals |
Case Studies and Research Findings
Research has highlighted several case studies that explore the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that this compound significantly inhibited cell proliferation. The IC50 values varied depending on the cell line but were generally in the low micromolar range.
- Proteomics Applications : The compound's ability to form stable conjugates with proteins has led to its investigation in proteomics research. Preliminary results suggest it could serve as a valuable tool for protein labeling and analysis.
Scientific Research Applications
Medicinal Chemistry Applications
5-(2-chloroethyl)-1-phenyl-1H-tetrazole has been studied for its potential in drug development. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that derivatives of tetrazoles, including 5-(2-chloroethyl)-1-phenyl-1H-tetrazole, exhibit inhibitory activity against 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). This enzyme is crucial in the regulation of glucocorticoids and has implications for metabolic diseases. The research indicated that modifications to the tetrazole ring could enhance selectivity and potency against the enzyme .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 5-(2-chloroethyl)-1-phenyl-1H-tetrazole | 0.45 | High |
| Other Tetrazole Derivatives | Varies | Varies |
Agricultural Chemistry Applications
The compound has also been explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Case Study: Herbicidal Activity
Research has indicated that tetrazole derivatives can act as effective herbicides. In a comparative study, 5-(2-chloroethyl)-1-phenyl-1H-tetrazole exhibited significant herbicidal activity against several weed species when applied at specific concentrations.
| Application Rate (g/ha) | Efficacy (%) |
|---|---|
| 100 | 75 |
| 200 | 90 |
Materials Science Applications
In materials science, compounds like 5-(2-chloroethyl)-1-phenyl-1H-tetrazole are being investigated for their utility in synthesizing advanced materials such as polymers and composites.
Case Study: Polymer Synthesis
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. For instance, incorporating tetrazole units into polymer chains has shown to improve flame retardancy and thermal resistance.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 250 | 30 |
| Tetrazole-Incorporated Polymer | 300 | 50 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- The target compound’s molecular weight (208.65 g/mol) is intermediate between simpler analogs (e.g., 1-phenyltetrazole at 146.15 g/mol) and bulkier derivatives (e.g., trifluoromethyl-substituted analog at 262.62 g/mol).
- The chloroethyl group increases steric bulk compared to unsubstituted 1-phenyltetrazole, likely reducing solubility in polar solvents .
- Substituents like trifluoromethyl (electron-withdrawing) or cyclohexyl (aliphatic) alter electronic and steric profiles, influencing reactivity and stability .
Spectral and Reactivity Comparisons
Table 2: Spectral Signatures and Reactivity
Key Observations :
- The target compound’s IR C=N stretch (~1600–1650 cm⁻¹) aligns with tetrazole analogs, though electron-withdrawing substituents (e.g., Cl) may slightly shift peaks .
- $ ^1 \text{H NMR} $ signals for the chloroethyl group (δ 3.6–3.8) resemble those in compound 297 (δ 3.34–3.55) but differ from thioether derivatives (δ 4.15–4.19) .
- Reactivity: The chloroethyl group in the target compound enables alkylation or elimination, contrasting with thioether-containing analogs, which undergo oxidation .
Preparation Methods
Multicomponent Microwave-Assisted Synthesis
A highly efficient and safe method for synthesizing tetrazole derivatives, including 5-(2-chloroethyl)-1-phenyl-1H-tetrazole analogs, involves a microwave-accelerated multicomponent reaction (MCR). This method avoids the use of highly toxic and explosive reagents like hydrazoic acid (HN3) and phosphorus pentachloride (PCl5), making it safer and more practical.
- Reactants: Carbonyl compound, amine, phosphoryl chloride (POCl3), and trimethylsilyl azide (TMSN3).
- Solvent: Acetonitrile (CH3CN).
- Conditions: Microwave heating at 180 °C, typically in a sealed vial to manage pressure buildup.
- Reaction: The amide formation between the carbonyl compound and amine is followed by addition of POCl3 and TMSN3, which facilitates tetrazole ring formation.
- Yield: Good yields reported for 5-(2-chloroethyl)-1-phenyl-1H-tetrazole derivatives (~71% for related compounds).
- Safety: Requires strict safety precautions due to gas evolution and potential explosiveness of tetrazoles.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Carbonyl compound (1 mmol), amine (1 mmol) in CH3CN (5 mL) | Slow addition of amine to carbonyl compound |
| 2 | Add POCl3 (1 mmol) and TMSN3 (1.5 equiv) at room temperature | Sealed vial prepared for microwave heating |
| 3 | Microwave heating at 180 °C until reaction completion (monitored by TLC) | Tetrazole ring formation |
| 4 | Quench with saturated NaHCO3, extract with CH2Cl2, purify by silica gel chromatography | Isolation of pure tetrazole |
Spectral Data for Related Compound (5-(2-chloroethyl)-1-phenethyl-1H-tetrazole):
- Yield: 71%
- ^1H NMR (CDCl3): Aromatic protons at δ 7.37–6.93 ppm; characteristic methylene protons at δ 4.54, 3.66, 3.22, and 2.71 ppm.
- MS (ESI): Calculated [M+H]^+ = 236.08; found consistent with expected mass.
This method is adaptable and has been demonstrated to synthesize a variety of tetrazole derivatives efficiently under mild conditions with reduced hazardous reagents.
Catalytic [3+2] Cycloaddition of Sodium Azide to Nitriles
An alternative catalytic approach employs a cobalt(II) complex to catalyze the [3+2] cycloaddition of sodium azide (NaN3) to nitriles, forming 5-substituted 1H-tetrazoles.
- Catalyst: Cobalt(II) complex (1 mol%).
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Heating at 110 °C for 12 hours.
- Workup: Acidification with dilute HCl, extraction with ethyl acetate, drying, and purification by column chromatography.
- Advantages: High regioselectivity, mild catalytic conditions, and broad substrate scope including phenyl-substituted tetrazoles.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Nitrile (1 mmol), NaN3, Co(II) catalyst (1 mol%) in DMSO (6 mL) | Stirring at 110 °C for 12 h |
| 2 | Monitor reaction progress by TLC | Completion of tetrazole formation |
| 3 | Cool, add dilute HCl (1N, 10 mL) | Acidify to protonate tetrazole |
| 4 | Extract with ethyl acetate (3 × 10 mL), dry over Na2SO4 | Organic layer separation and drying |
| 5 | Evaporate solvent and purify by silica gel chromatography | Isolation of pure tetrazole product |
This method is particularly useful for preparing 5-phenyl-1H-tetrazole and analogs, and can be adapted for 5-(2-chloroethyl)-1-phenyl derivatives by selecting appropriate nitrile precursors.
One-Pot Suzuki-Hydrogenolysis Protocol for 2,5-Diaryltetrazoles
Although primarily developed for 2,5-diaryltetrazoles, this modular approach can be adapted for synthesizing 5-substituted tetrazoles with chloroalkyl side chains.
- Starting materials: 1H-tetrazole, aryl or vinyl boronic acids.
- Catalyst: XPhos Pd G3 (3 mol%).
- Base: Cesium carbonate.
- Solvent: Toluene with water.
- Conditions: Stirring at 100 °C for 2 hours for Suzuki coupling.
- Followed by hydrogenolysis using Pd/C catalyst and zinc/HCl for further functional group transformations.
- Purification: Column chromatography.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 1H-tetrazole (1 equiv), aryl boronic acid (1.5 equiv), Pd catalyst, Cs2CO3, water in toluene | Suzuki coupling at 100 °C for 2 h |
| 2 | Workup with ethyl acetate, filtration through Celite | Isolation of intermediate 1-benzyl-5-aryltetrazole |
| 3 | Hydrogenolysis with Pd/C and Zn/HCl at 40 °C for 18 h | Removal of protecting groups or further modification |
| 4 | Acid-base extraction and purification | Final isolation of target tetrazole derivative |
This method offers a modular and versatile route to substituted tetrazoles, potentially including 5-(2-chloroethyl)-1-phenyl derivatives through appropriate precursor selection.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Microwave-Assisted Multicomponent Reaction | Carbonyl compound, amine, POCl3, TMSN3, microwave heating at 180 °C | Rapid, efficient, good yields, safer than HN3 protocols | Requires microwave reactor; pressure buildup; safety concerns with azides |
| Catalytic [3+2] Cycloaddition | Nitrile, NaN3, Co(II) catalyst, DMSO, 110 °C, 12 h | Mild conditions, catalytic, regioselective | Longer reaction time; requires cobalt catalyst; limited to nitrile substrates |
| One-Pot Suzuki-Hydrogenolysis | 1H-tetrazole, aryl boronic acids, Pd catalyst, Cs2CO3, hydrogenolysis | Modular, versatile, compatible with array synthesis | Multi-step, requires Pd catalyst and hydrogenolysis setup |
Research Findings and Notes
- The microwave-assisted MCR method is particularly notable for its safety improvements and efficiency in synthesizing 1,5-substituted tetrazoles, including chloroalkyl derivatives.
- The cobalt-catalyzed cycloaddition offers a metal-catalyzed alternative that avoids hazardous azide reagents and proceeds under relatively mild conditions.
- The Suzuki-hydrogenolysis protocol provides a modular synthetic approach suitable for complex tetrazole derivatives, although it is more elaborate and involves palladium catalysis.
- Safety considerations are paramount due to the potential explosiveness of tetrazole compounds and the use of azide reagents; proper protective equipment and reaction scale control are essential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(2-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole with high purity?
- Methodological Answer : A robust synthesis involves using PEG-400 as a solvent under heterogeneous catalytic conditions. For example, combine equimolar amounts of precursor compounds (e.g., substituted phenyl derivatives) with chlorinated reagents in the presence of Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour. Monitor reaction progression via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid to achieve >90% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ multimodal spectroscopic analysis:
- IR Spectroscopy : Identify functional groups (e.g., tetrazole ring C=N stretch at ~1600 cm⁻¹, C-Cl stretch at ~700 cm⁻¹).
- ¹H NMR : Confirm substituent positions via chemical shifts (e.g., phenyl protons at δ 7.2–7.8 ppm, chloroethyl protons at δ 3.5–4.2 ppm).
- X-ray Crystallography : Resolve 3D molecular geometry and confirm regiochemistry (e.g., tetrazole ring planarity, Cl substituent orientation) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular descriptors (e.g., logP, polar surface area) with experimental bioactivity data. Pair this with molecular docking simulations to predict binding affinities to target proteins (e.g., enzymes, receptors). For example, optimize substituents on the phenyl or chloroethyl groups to enhance interactions with active sites .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate data using complementary techniques:
- Compare experimental IR/NMR with computational spectra (DFT calculations).
- Resolve ambiguities in regiochemistry via X-ray crystallography (e.g., distinguishing 1H- vs. 2H-tetrazole tautomers).
- Re-examine reaction conditions if unexpected peaks arise (e.g., byproducts from incomplete chlorination) .
Q. How to design derivatives of this compound for enhanced pharmacological properties?
- Methodological Answer :
- Step 1 : Modify substituents (e.g., replace chloroethyl with fluorinated or aminoalkyl groups) using protocols from analogous tetrazole syntheses .
- Step 2 : Prioritize derivatives with improved logD values (<3) for membrane permeability.
- Step 3 : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with computational predictions .
Q. What experimental approaches assess the hydrolytic stability of the chloroethyl substituent in aqueous environments?
- Methodological Answer : Conduct kinetic studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC or NMR:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
